7H-ADENINE, N-(p-FLUOROPHENYL)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

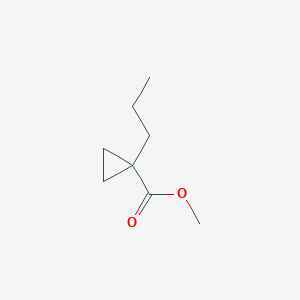

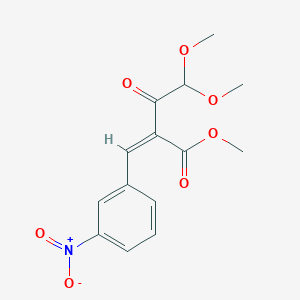

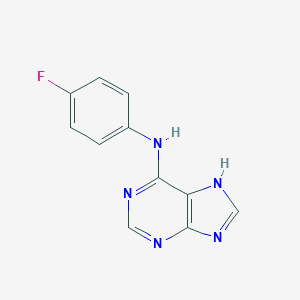

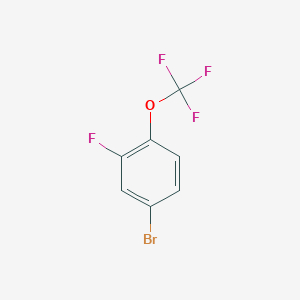

7H-Adenine, N-(p-Fluorophenyl)- (7H-Ade-FP) is an artificial nucleoside that has been used in scientific research for a variety of applications. It is an analog of the nucleoside adenine and has a unique structure with a p-fluorophenyl group attached to the 7-position of the adenine base. 7H-Ade-FP has been used in a variety of experiments and studies, including those related to nucleic acid synthesis, gene expression, and gene regulation.

Wissenschaftliche Forschungsanwendungen

Radiative Decay Engineering and Biophysical Applications

Fluorine's unique properties are leveraged in radiative decay engineering (RDE), a method that modifies the emission of fluorophores or chromophores by altering their radiative decay rates. This technique, exploiting the interaction of fluorophores with metallic surfaces, has profound implications for increasing emission efficiency, enhancing photostability, and directing emission in specific directions, offering new opportunities in fluorescence spectroscopy and its applications in biochemistry and molecular biology (Lakowicz, 2001).

Pharmacophore Design and Kinase Inhibition

In the realm of drug design, fluorinated compounds, such as those with a 4-fluorophenyl ring, play a critical role. The design and synthesis of kinase inhibitors with fluorinated imidazole scaffolds demonstrate the utility of fluorine in enhancing binding selectivity and potency. These compounds, targeting the p38 mitogen-activated protein kinase, are pivotal in the development of treatments for inflammatory diseases, showcasing the importance of fluorine in medicinal chemistry (Scior et al., 2011).

Fluorophores in Molecular Imaging

The toxicity and application of organic fluorophores, including those fluorinated, are crucial for their use in molecular imaging. Research into the safety and efficacy of various widely used fluorophores, such as fluorescein and indocyanine green, underscores the careful consideration needed when employing these compounds for real-time cancer diagnosis and treatment monitoring. This area of study is vital for advancing molecular imaging techniques and improving patient care (Alford et al., 2009).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 |

Source

|

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-95-3 |

Source

|

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)